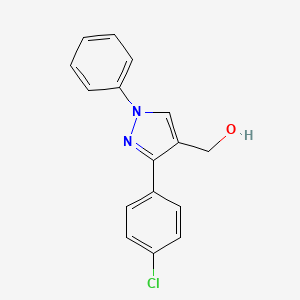

(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-10,20H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRYFKFGOCASDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190106 | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36640-39-8 | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36640-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036640398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, a valuable intermediate in pharmaceutical and agrochemical research.[1] The document is structured to provide researchers, scientists, and drug development professionals with a robust understanding of the chemical principles and practical methodologies involved. We will detail two primary, field-proven protocols, emphasizing the causality behind experimental choices, ensuring procedural integrity, and grounding all claims in authoritative scientific literature. The guide includes step-by-step protocols, quantitative data summaries, mechanistic diagrams, and a comprehensive safety overview for the key reagents.

Introduction and Strategic Overview

The 1,3-diaryl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with anti-inflammatory, analgesic, antibacterial, and anticancer properties.[2][3] this compound serves as a critical building block for the elaboration of more complex molecular architectures. Its synthesis is typically achieved through a reliable and scalable two-step sequence:

-

Step 1: Cyclization and Formylation via the Vilsmeier-Haack Reaction. This powerful reaction constructs the pyrazole ring and installs the necessary formyl group at the C4 position in a single pot.

-

Step 2: Selective Reduction of the Formyl Group. The intermediate aldehyde is then reduced to the target primary alcohol using a mild and selective reducing agent.

This guide will dissect each of these steps, providing both the theoretical underpinnings and the practical execution details necessary for successful synthesis in a laboratory setting.

Synthetic Pathway Overview

The overall synthetic strategy is depicted below. The process begins with the condensation of 4-chloroacetophenone and phenylhydrazine to form a key hydrazone intermediate. This intermediate undergoes an intramolecular cyclization and formylation reaction, followed by a selective reduction to yield the final product.

Sources

Spectroscopic data (NMR, IR, Mass Spec) of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

An In-depth Technical Guide to the Spectroscopic Characterization of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents.[1][2][3] Their versatile chemical nature allows for extensive functionalization, leading to compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4] The specific compound, this compound, combines several key pharmacophores: a 1,3-disubstituted pyrazole ring, a 4-chlorophenyl group, and a phenyl group, making its unambiguous structural confirmation paramount for research and development.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the detailed spectroscopic analysis of this compound. While a complete, publicly available dataset for this specific alcohol is not available, this guide will provide a robust predictive analysis based on the well-characterized precursor, 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and foundational spectroscopic principles. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the spectral output.

Molecular Structure and Synthetic Context

The primary route to synthesizing the target alcohol is through the chemical reduction of its corresponding aldehyde, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[4] This precursor has been synthesized and its structure confirmed by X-ray crystallography.[4] The reduction of the aldehyde functional group to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis, typically achieved using reducing agents like sodium borohydride (NaBH₄).

This synthetic relationship is critical as it allows for a highly accurate prediction of the spectroscopic changes that confirm the successful conversion of the aldehyde to the alcohol.

Caption: Synthetic conversion from the aldehyde precursor to the target alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is divided into ¹H (proton) and ¹³C NMR.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. Based on the reduction of the aldehyde, we can predict the following key changes:

-

Disappearance of the Aldehyde Proton: The characteristic signal for the aldehyde proton (-CHO) in the precursor, typically found far downfield (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group, will be absent in the product.[4]

-

Appearance of Methylene and Hydroxyl Protons: Two new signals will appear:

-

A signal for the methylene protons (-CH₂ OH), expected to be a doublet around δ 4.5-4.8 ppm. These protons are adjacent to the hydroxyl proton, leading to splitting.

-

A signal for the hydroxyl proton (-CH₂OH ), which can be a broad singlet or a triplet (due to coupling with the adjacent CH₂ group) around δ 2.0-3.0 ppm. Its chemical shift and multiplicity can be highly variable and dependent on solvent, concentration, and temperature.

-

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.40 | s | 1H | H-5 (Pyrazole) | Deshielded by adjacent N-phenyl group and aromatic system. |

| ~7.70-7.80 | m | 2H | Ar-H (Phenyl) | Ortho protons on the N-phenyl ring, deshielded by the pyrazole nitrogen. |

| ~7.30-7.55 | m | 7H | Ar-H (Phenyl & Chlorophenyl) | Overlapping signals from the remaining protons of the N-phenyl and 4-chlorophenyl rings. |

| ~4.70 | d | 2H | -CH₂OH | Methylene protons adjacent to the pyrazole ring and hydroxyl group. |

| ~2.50 | t (or br s) | 1H | -CH₂OH | Labile hydroxyl proton; coupling may or may not be resolved. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The conversion from aldehyde to alcohol results in a distinct and predictable change in the carbon spectrum.

-

Disappearance of the Carbonyl Carbon: The aldehyde carbonyl carbon (-CHO), a prominent downfield signal typically around δ 185-195 ppm, will disappear.

-

Appearance of the Methylene Carbon: A new signal will appear in the aliphatic region, corresponding to the methylene carbon (-C H₂OH), expected around δ 60-65 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152.0 | C-3 (Pyrazole) | Carbon bearing the 4-chlorophenyl group. |

| ~140.0 | C-ipso (N-Phenyl) | Carbon of the phenyl ring attached to the pyrazole nitrogen. |

| ~138.5 | C-5 (Pyrazole) | Pyrazole carbon adjacent to the N-phenyl group. |

| ~134.0 | C-Cl (Chlorophenyl) | Carbon bearing the chlorine atom. |

| ~130.0-125.0 | Ar-C | Multiple overlapping signals for the aromatic carbons of both phenyl rings. |

| ~120.0 | C-4 (Pyrazole) | Carbon bearing the methanol substituent. |

| ~62.0 | -CH₂OH | Aliphatic carbon of the hydroxymethyl group. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) using appropriate software.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The conversion of the aldehyde to the alcohol is confirmed by two critical changes in the IR spectrum.

-

Disappearance of Carbonyl Stretch: The strong, sharp absorption band corresponding to the C=O stretch of the aldehyde, typically seen around 1680-1700 cm⁻¹, will be absent.[5][6]

-

Appearance of Hydroxyl Stretch: A prominent, broad absorption band will appear in the region of 3200-3600 cm⁻¹. This is the characteristic O-H stretching vibration of an alcohol, broadened due to hydrogen bonding.

-

Appearance of C-O Stretch: A new band will appear in the fingerprint region, around 1000-1200 cm⁻¹, corresponding to the C-O single bond stretch.

Table 3: Predicted IR Absorption Data

| Frequency Range (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200-3600 | Strong, Broad | O-H Stretch (Alcohol) |

| 3050-3100 | Medium, Sharp | Aromatic C-H Stretch |

| 1590-1610 | Medium | C=C Aromatic Ring Stretch |

| 1490-1510 | Strong | C=N Pyrazole Ring Stretch |

| 1000-1200 | Strong | C-O Stretch (Primary Alcohol) |

| 1090 | Strong | C-Cl Stretch |

Experimental Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum over a range of 4000-600 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmatory evidence of its structure.

Molecular Ion and Isotopic Pattern

The molecular formula is C₁₆H₁₃ClN₂O. The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺). There will be two peaks: one for the isotope ³⁵Cl ([M]⁺) and one for ³⁷Cl ([M+2]⁺), with a relative intensity ratio of approximately 3:1. The exact mass of the monoisotopic molecular ion ([M]⁺ for ³⁵Cl) would be approximately 296.07 g/mol .

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. For this molecule, key fragmentation steps are expected to be:

-

Loss of a Hydroxymethyl Radical: The C-C bond between the pyrazole ring and the CH₂OH group is a likely point of cleavage, leading to the loss of a ·CH₂OH radical (mass 31). This would produce a highly stable pyrazolyl cation.

-

Formation of a Tropylium-like Ion: Subsequent rearrangement and fragmentation of the aromatic rings can occur.

Caption: Key predicted fragmentation steps for the target molecule in MS.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Notes |

| 296/298 | [C₁₆H₁₃ClN₂O]⁺˙ | Molecular ion ([M]⁺) showing the 3:1 isotopic pattern for chlorine. |

| 265/267 | [C₁₅H₁₁ClN₂]⁺ | Loss of the hydroxymethyl radical (·CH₂OH) from the molecular ion. Likely a major fragment. |

| 111/113 | [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl cation. |

| 77 | [C₆H₅]⁺ | Fragment corresponding to the phenyl cation. |

Experimental Protocol: MS Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is well-suited for keeping the molecular ion intact.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters:

-

Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

-

Capillary Voltage: ~3-4 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: Scan a range from m/z 50 to 500.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak (including its isotopic pattern) and major fragment ions.

Integrated Spectroscopic Analysis: A Unified Conclusion

The true power of spectroscopic characterization lies in the integration of all data points. The collective evidence from NMR, IR, and MS provides an unambiguous confirmation of the molecular structure of this compound.

-

IR confirms the conversion of the aldehyde's C=O group to an alcohol's O-H group.

-

NMR confirms this transformation by showing the disappearance of the aldehyde proton signal and the appearance of the -CH₂OH group signals, while verifying the integrity of the aromatic and pyrazole core.

-

MS confirms the molecular weight of the final product and shows a fragmentation pattern consistent with the presence of the hydroxymethyl substituent.

Together, these techniques form a self-validating system, providing the high level of structural certainty required for drug development, quality control, and advanced scientific research.

References

-

Sengar R, Tyagi S, Prakash, Pathak V, Pathak P. Synthesis and Characterization of Some Pyrazole Derivatives. Orient J Chem 2007;23(3).

-

Burra VR, Reddy NB, Ravidranath LK. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica 2015;7(1):155-164.

-

Faria JV, Vegi PF, Miguita AGC, et al. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. 2023;28(18):6621.

-

Al-Amiery AA, Kadhum AAH, Mohamad AB. Synthesis and Characterization of Some Pyrazole, Pyrazoline and Pyrazolidine Derivatives. Journal of Engineering and Applied Sciences. 2018;13(5):1173-1177.

-

Fun HK, Arshad S, Malladi S, et al. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. 2011;67(Pt 8):o1949.

-

Cabrera-Afonso MJ, Murillo-Criado JM, Román-Hurtado F, et al. Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. 2023;28(11):4339.

-

Chen J, Liu Y, Zhang L, et al. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2009;74(2):331-337.

Sources

- 1. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline [mdpi.com]

- 6. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in the crystal structure analysis of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3][4] The precise determination of their three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships, optimizing drug design, and ensuring intellectual property. This document details the synthesis of the title compound, robust protocols for single-crystal growth, the principles and practical steps of X-ray data collection, and the process of structure solution and refinement.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[2][5] Its metabolic stability and versatile substitution patterns have led to the development of numerous clinically successful drugs.[2][5] The therapeutic applications of pyrazole derivatives are extensive, encompassing anti-inflammatory, anticancer, antibacterial, and antiviral agents.[3][4]

The specific compound, this compound, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[6] Its structural analysis provides critical insights into the conformational preferences and intermolecular interactions that can govern its biological activity and that of its derivatives. Understanding the precise three-dimensional structure is therefore not merely an academic exercise but a fundamental step in rational drug design and development.

Synthesis of this compound

The synthesis of the title compound typically proceeds through a multi-step reaction sequence, beginning with the condensation of 4-chloroacetophenone and phenylhydrazine. The resulting hydrazone is then subjected to the Vilsmeier-Haack reaction to form the pyrazole-4-carbaldehyde intermediate. Subsequent reduction of the aldehyde yields the target methanol derivative.

A representative synthetic pathway is as follows:

-

Formation of the Hydrazone: 4-chloroacetophenone is reacted with phenylhydrazine in a suitable solvent such as ethanol, often with an acid catalyst like glacial acetic acid, to yield 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine.

-

Vilsmeier-Haack Cyclization: The hydrazone is treated with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to effect a cyclization and formylation, yielding 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[7]

-

Reduction to the Methanol Derivative: The pyrazole-4-carbaldehyde is then reduced to the corresponding alcohol, this compound. This reduction can be achieved using a variety of reducing agents, such as sodium borohydride in an alcoholic solvent.

Single-Crystal Growth: The Foundation of Structural Analysis

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The ideal crystal for diffraction should be well-formed, free of defects, and typically between 0.1 and 0.3 mm in size.[8] For small organic molecules like the title compound, several crystallization techniques can be employed.

Recommended Crystallization Techniques

-

Slow Evaporation: This is a straightforward and commonly successful method. A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly over several days. The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal.[9]

-

Vapor Diffusion: This technique is particularly effective for small quantities of material.[2][4][10] A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[4][11]

Step-by-Step Protocol for Vapor Diffusion

-

Solvent Selection: Identify a "good" solvent that readily dissolves the compound (e.g., dichloromethane, chloroform, or ethyl acetate) and a "poor" or "anti-solvent" in which the compound is sparingly soluble (e.g., hexane, heptane, or diethyl ether). Ensure the two solvents are miscible.

-

Preparation of the Solution: Dissolve a small amount of the purified compound (typically 5-10 mg) in a minimal amount of the "good" solvent in a small vial (e.g., a 1-dram vial).

-

Setting up the Diffusion Chamber: Place the small vial containing the compound solution inside a larger vial or beaker. Add the "anti-solvent" to the larger container, ensuring the level is below the top of the inner vial.

-

Sealing and Incubation: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

-

Monitoring Crystal Growth: Monitor the setup periodically over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction: Elucidating the Atomic Arrangement

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[8][10] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The Experimental Workflow

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop or a glass fiber.[8]

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.[12]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, where the phases of the diffracted X-rays are lost during data collection. Computational methods, such as direct methods or Patterson methods, are used to solve the phase problem and generate an initial electron density map. This map is then interpreted to build an initial molecular model.

The model is subsequently refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process involves adjusting atomic positions, displacement parameters, and other structural parameters until a final, accurate crystal structure is obtained.

Anticipated Crystallographic Data and Molecular Geometry

While the specific crystal structure of this compound has not been previously reported, we can anticipate some of its key features based on the known structure of the closely related aldehyde, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[12]

Table 1: Expected Crystallographic Data and Refinement Details

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~16 |

| b (Å) | ~5 |

| c (Å) | ~17 |

| β (°) | ~97 |

| V (ų) | ~1300 |

| Z | 4 |

| R-factor | < 0.05 |

| wR-factor | < 0.15 |

The molecular structure will feature a central pyrazole ring. The phenyl and chlorophenyl rings will be twisted relative to the pyrazole ring. The methanol group at the 4-position of the pyrazole will likely participate in intermolecular hydrogen bonding, which will be a key feature of the crystal packing.

Conclusion

The crystal structure analysis of this compound provides invaluable information for medicinal chemists and drug development professionals. A detailed understanding of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions, is essential for structure-based drug design and the development of novel therapeutic agents. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting the crystal structure of this important pyrazole derivative.

References

- Vertex AI Search. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery.

- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Gaba, M., Singh, S., & Mohan, C. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

- MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. RSC Publishing. doi:10.1039/D2CS00697A.

- ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals.

- Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

- University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography.

- National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central.

- ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.

- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.

- J&K Scientific. (n.d.). This compound.

Sources

- 1. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 3. hamptonresearch.com [hamptonresearch.com]

- 4. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]

- 5. hamptonresearch.com [hamptonresearch.com]

- 6. PubChemLite - (4-chlorophenyl)(1h-pyrazol-4-yl)methanol (C10H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. How To [chem.rochester.edu]

- 10. depts.washington.edu [depts.washington.edu]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 12. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

An In-Depth Technical Guide to the Physicochemical Properties of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in modern chemical research. Pyrazole scaffolds are foundational in medicinal chemistry, and this specific derivative serves as a crucial synthetic intermediate for creating a diverse range of molecules with potential therapeutic and agrochemical applications.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, details the compound's synthesis via the Vilsmeier-Haack reaction, its core physicochemical properties, robust analytical characterization protocols, and its established applications. By synthesizing data from authoritative sources and providing field-proven insights, this guide aims to be an essential resource for professionals working with this versatile molecule.

Introduction: The Pyrazole Scaffold in Modern Chemistry

Significance of the Pyrazole Moiety

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and materials science. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for the design of bioactive molecules. Marketed drugs for a wide range of conditions, from cancer to inflammatory diseases, feature this core structure, underscoring its importance in medicinal chemistry.[2]

Overview of this compound

This compound (CAS No: 36640-39-8) is a disubstituted pyrazole derivative characterized by a 4-chlorophenyl group at the C3 position, a phenyl group at the N1 position, and a hydroxymethyl group at the C4 position.[1][4] This structure makes it a valuable and versatile building block. The chlorophenyl group provides a site for potential metabolic stability and halogen bonding interactions, while the hydroxymethyl group offers a reactive handle for further chemical elaboration, such as esterification, etherification, or oxidation, to generate diverse libraries of compounds for screening.

Synthesis and Purification

Synthetic Strategy: The Vilsmeier-Haack Approach

The most efficient and widely cited method for synthesizing the pyrazole core of this molecule is the Vilsmeier-Haack reaction.[5] This powerful formylation reaction is ideal for electron-rich systems and allows for the direct introduction of a formyl (-CHO) group, which can then be easily reduced to the target primary alcohol.

Causality Behind Experimental Choices:

-

Starting Materials: The synthesis begins with the condensation of 4-chloroacetophenone and phenylhydrazine.[5] This is a classic and high-yielding method to form the necessary hydrazone precursor. The use of glacial acetic acid as a catalyst facilitates the dehydration step.

-

Vilsmeier-Haack Reagent: The reagent, a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), generates the electrophilic Vilsmeier reagent (chloromethyleniminium ion) in situ.[5] This electrophile attacks the hydrazone, leading to cyclization and the formation of the pyrazole-4-carbaldehyde intermediate.

-

Reduction: The final step involves the selective reduction of the aldehyde to a primary alcohol. A mild reducing agent like sodium borohydride (NaBH₄) is the logical choice, as it efficiently reduces aldehydes without affecting the aromatic rings or the pyrazole core.

Synthesis Workflow Diagram

Detailed Experimental Protocol

Step 1: Synthesis of 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine (3) [5]

-

To a solution of phenylhydrazine (10 mmol) in 20 mL of ethanol, add 4-chloroacetophenone (10 mmol).

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture at 60°C for 1-2 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting yellow precipitate by filtration and recrystallize from hot ethanol to yield the pure hydrazone.

Step 2: Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (4) [5]

-

Prepare the Vilsmeier-Hack reagent by adding phosphorus oxychloride (POCl₃, 3.13 mL) to dimethylformamide (DMF, 0.59 mL) at 0 to -5°C.

-

Add the hydrazone from Step 1 (10 mmol) to the reagent mixture in small portions, maintaining the reaction temperature at 60–65°C for 3-4 hours.

-

Monitor the reaction to completion using TLC.

-

Carefully quench the reaction by pouring it into crushed ice with vigorous stirring.

-

Neutralize the solution with solid sodium bicarbonate (NaHCO₃).

-

Filter the resulting precipitate, dry it, and purify by recrystallization from methanol to obtain the aldehyde intermediate.

Step 3: Reduction to this compound

-

Dissolve the pyrazole-4-carbaldehyde from Step 2 (10 mmol) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0°C.

-

Add sodium borohydride (NaBH₄) (12 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the aldehyde spot.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography or recrystallization to obtain the final methanol compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems.

Core Molecular Identifiers

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 36640-39-8 | [1][4][6] |

| Molecular Formula | C₁₆H₁₃ClN₂O | [6] |

| InChI Key | RGRYFKFGOCASDE-UHFFFAOYSA-N | [1][6] |

| SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO | [1] |

Calculated and Physical Properties

Quantitative data provides insight into the compound's lipophilicity, size, and potential for biological interactions.

| Property | Value | Notes | Source |

| Molecular Weight | 284.74 g/mol | --- | [6] |

| XlogP | 3.12 | Calculated | [6] |

| Melting Point | Data not available | For a related chalcone precursor, mp is 110-115°C | |

| Solubility | Soluble in common organic solvents | Inferred from related pyrazole derivatives which are soluble in methanol, ethanol, chloroform, and ethyl acetate. |

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Expected Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl and chlorophenyl rings (typically in the δ 7.0-8.0 ppm range). The key diagnostic signals confirming the conversion from the aldehyde precursor would be the disappearance of the aldehyde proton signal (typically δ 9-10 ppm) and the appearance of a singlet for the methylene protons (-CH₂OH) around δ 4.5-5.0 ppm and a broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR would show signals for the aromatic carbons and the pyrazole ring carbons. The most significant change from the precursor would be the disappearance of the aldehyde carbonyl carbon (around δ 180-190 ppm) and the appearance of the methylene carbon signal (around δ 60-65 ppm).

-

FT-IR: The infrared spectrum should display a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. Other key peaks would include C-H stretching for the aromatic rings (~3100 cm⁻¹) and C=C/C=N stretching within the aromatic and pyrazole rings (1400-1600 cm⁻¹). The strong C=O stretch of the aldehyde precursor (around 1680 cm⁻¹) should be absent.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass that matches the calculated value for C₁₆H₁₃ClN₂O. The mass spectrum would show a prominent molecular ion peak [M]⁺ and/or [M+H]⁺ with the characteristic isotopic pattern for a molecule containing one chlorine atom.

Analytical Workflow Diagram

Detailed Protocol: High-Performance Liquid Chromatography (HPLC)[6]

This self-validating protocol is suitable for determining the purity of the final compound and can be scaled for preparative separation.

-

Objective: To assess the purity of this compound using reverse-phase HPLC.

-

Column: Newcrom R1 or equivalent C18 column.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.

-

Rationale: The C18 stationary phase provides excellent separation for moderately nonpolar compounds like the target molecule. Acetonitrile is a strong organic solvent that elutes the compound, while water provides the weak solvent component. Phosphoric acid is added to protonate any residual silanols on the column, improving peak shape.

-

Procedure:

-

Prepare the mobile phase and degas thoroughly.

-

Prepare a standard solution of the sample in the mobile phase (e.g., 1 mg/mL).

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution.

-

Run the analysis under isocratic or gradient conditions to achieve optimal separation.

-

Detect the eluting compound using a UV detector (e.g., at 254 nm).

-

Integrate the peak area to determine the purity of the compound. For Mass-Spec compatible applications, phosphoric acid should be replaced with formic acid.[6]

-

Applications and Biological Context

Role as a Key Synthetic Intermediate

The primary and most significant application of this compound is its role as a versatile intermediate in the synthesis of more complex molecules.[1] Its utility spans several high-value research and development areas.

-

Pharmaceutical Development: It is a key building block for creating novel anti-inflammatory and analgesic drugs.[1] The pyrazole core is a known pharmacophore for targeting enzymes like cyclooxygenase (COX).

-

Agrochemicals: The compound is used in the formulation of new agrochemicals for crop protection and pest control, contributing to enhanced agricultural productivity.[1][3]

-

Biochemical Research: Researchers use this molecule as a starting point to synthesize probes and ligands to study biological systems and understand disease mechanisms.[1]

-

Material Science: It is explored for its properties in developing new polymers and coatings with potentially improved chemical resistance and durability.[1]

Application Areas Diagram

Biological Activity of Related Pyrazole Derivatives

While direct biological data for the title compound is limited in the public domain, studies on closely related chalcone-pyrazole derivatives have shown promising results. For instance, certain derivatives have exhibited strong cytotoxic activity against HeLa cancer cells and possess noticeable antioxidant properties. Molecular docking studies suggest these related compounds may form strong binding interactions at the ATP binding site of the epidermal growth factor receptor (EGFR), a key target in oncology. These findings highlight the potential of the pyrazole scaffold and suggest that derivatives of this compound are worthy of further investigation as potential therapeutic agents.

Conclusion

This compound is a compound of considerable scientific and commercial interest, primarily due to its role as a versatile synthetic intermediate. Its synthesis is well-established through a robust Vilsmeier-Haack and reduction sequence. While comprehensive experimental data on its physical properties remains to be fully published, its identity and purity can be unequivocally confirmed through standard spectroscopic and chromatographic techniques as outlined in this guide. Its established use in the development of pharmaceuticals, agrochemicals, and advanced materials ensures that it will remain a relevant and valuable molecule for researchers in both academic and industrial settings.

References

- Pharmacological Evaluation and Computational Insights into Two Pyrazole Deriv

- This compound | 36640-39-8 - J&K Scientific.

- Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)

- 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | SIELC Technologies.

- [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol - PubChem.

- Methyl N-[2-[[[1-(4-chlorophenyl)

- (3-(4-CHLOROPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL)METHANOL - Sigma-Aldrich.

- (3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol - Chem-Impex.

- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - NIH.

- (1-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL)METHANOL - Sigma-Aldrich.

- 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | 36640-39-8 - ChemicalBook.

- (1-(4-chlorophenyl)-3-(4-(methylthio)phenyl)-1h-pyrazol-4-yl)methanol - PubChemLite.

- (1-(3-chlorophenyl)-3-(4-(methylthio)phenyl)-1h-pyrazol-4-yl)methanol - PubChemLite.

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

- (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol - Chem-Impex.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | 36640-39-8 [amp.chemicalbook.com]

- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 6. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | SIELC Technologies [sielc.com]

In silico docking studies of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

An In-Depth Technical Guide to the In Silico Docking of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The compound this compound represents a key intermediate in the synthesis of such pharmaceuticals, particularly in the development of novel anti-inflammatory agents.[3] This technical guide provides a comprehensive, step-by-step methodology for conducting an in silico molecular docking study of this compound. We will delve into the rationale behind each procedural choice, from target selection and molecule preparation to the execution and validation of the docking protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to predict and analyze protein-ligand interactions, thereby accelerating structure-based drug discovery efforts.[4][5]

Introduction: The Rationale for Docking Pyrazole Derivatives

Pyrazole derivatives are privileged heterocyclic structures renowned for their therapeutic potential.[1] Their synthetic versatility allows for fine-tuning of steric and electronic properties to achieve high affinity and selectivity for a wide range of biological targets.[1] The specific compound, this compound, has been identified as a crucial building block in the synthesis of anti-inflammatory drugs.[3]

Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand when bound to a target protein's active site.[5][6] This method is indispensable in modern drug discovery, offering several advantages:

-

Rational Drug Design: It provides atomic-level insights into binding mechanisms, guiding the modification of lead compounds to improve potency and selectivity.[5]

-

Virtual Screening: It allows for the rapid screening of large chemical libraries to identify potential "hit" compounds, saving significant time and resources compared to traditional high-throughput screening.[4]

-

Mechanism of Action Studies: It helps elucidate how a molecule might exert its biological effect by identifying key interactions with protein residues.[6]

This guide will use Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs, as the receptor for this docking study, given the known application of the ligand's parent structures.[7]

The In Silico Docking Workflow: A Conceptual Overview

A successful docking study is a multi-stage process that requires careful preparation and validation to ensure the reliability of the results. The workflow is designed to simulate the natural binding process in a controlled computational environment.

Detailed Experimental Protocol

This section provides a self-validating, step-by-step protocol for docking this compound into the active site of COX-2. We will use widely accessible software such as UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking simulation.[8]

Part I: Ligand Preparation

The ligand must be converted from a 2D representation to an energetically favorable 3D conformation.[4]

Causality: An accurate 3D structure is critical for the docking algorithm to properly sample conformational space. Energy minimization ensures that the starting geometry is realistic and not in a high-energy, unlikely state.[9]

Protocol:

-

Obtain 2D Structure: Draw the structure of this compound using chemical drawing software like BIOVIA Draw or MarvinSketch, or obtain its SMILES string (C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO).[3][9]

-

Generate 3D Coordinates: Use a program like UCSF Chimera or Avogadro to convert the 2D structure or SMILES string into a 3D model.[8][9]

-

Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94 or AM1 to achieve a stable, low-energy conformation.[9]

-

Add Charges and Define Rotatable Bonds: Use AutoDock Tools (ADT) to add Gasteiger charges, which are crucial for calculating electrostatic interactions, and to define the rotatable bonds that allow for ligand flexibility during docking.[10]

-

Save in PDBQT Format: Save the prepared ligand file in the .pdbqt format, which contains the atomic coordinates, charges, and information on torsional flexibility required by AutoDock Vina.

Part II: Protein (Receptor) Preparation

The raw crystal structure obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It must be carefully cleaned and prepared.

Causality: PDB files often contain non-essential components like water molecules, co-solvents, and multiple protein chains that can interfere with the docking calculation.[11][12] Furthermore, they lack hydrogen atoms, which are vital for defining hydrogen bonds, a key component of protein-ligand interactions.[8][13]

Protocol:

-

Select and Download the Receptor: Download the crystal structure of human COX-2 with a bound inhibitor from the PDB (e.g., PDB ID: 5KIR). The presence of a co-crystallized ligand is essential for defining the active site and for protocol validation.

-

Clean the PDB File: Open the structure in UCSF Chimera or a similar molecular viewer.

-

Delete any co-factors, ions, or solvent molecules not essential for binding.

-

Isolate the protein chain of interest (e.g., Chain A) and delete any other chains.[12]

-

Crucially, separate the co-crystallized ligand and save it as a separate file. This native ligand will be used for protocol validation.

-

Add Hydrogens and Charges: Use the Dock Prep tool in Chimera or the protein preparation script in AutoDock Tools to:

-

Save in PDBQT Format: Save the prepared, clean receptor structure in the .pdbqt format.

Part III: Docking Execution and Validation

This phase involves defining the search space for the docking algorithm and then validating the protocol's ability to reproduce known binding poses.

Causality: The docking algorithm must be told where to search for a binding site. A grid box confines the search to the receptor's active site, dramatically increasing computational efficiency.[13] Validation by redocking the native ligand is a critical quality control step; if the protocol cannot accurately reproduce the experimentally determined binding pose, its predictions for a new ligand are unreliable.[14][15]

Protocol:

-

Grid Box Generation:

-

Load the prepared receptor (.pdbqt) into AutoDock Tools.

-

Load the extracted native ligand to identify the active site.

-

Use the Grid Box tool to define a search space (a 3D box) that encompasses the entire binding pocket occupied by the native ligand, with a buffer of a few angstroms on each side.[13]

-

Note the coordinates and dimensions of the grid box. These will be used in the configuration file.

-

-

Protocol Validation (Redocking):

-

Prepare the extracted native ligand using the same procedure outlined in Part I.

-

Dock this prepared native ligand back into the receptor's active site using the defined grid box.

-

Analyze the Result: Calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose of the native ligand and its original, co-crystallized position.[14][16] An RMSD value of less than 2.0 Å is considered a successful validation, indicating the docking protocol is reliable.[14][17]

-

-

Docking the Target Ligand:

-

Create a configuration text file specifying the paths to the receptor and ligand (.pdbqt) files, and the grid box parameters (center coordinates and dimensions).

-

Execute the docking simulation using the AutoDock Vina command-line interface. Vina will sample different conformations of the ligand within the grid box and rank them using its scoring function.

-

Results and Interpretation

The output of a docking simulation is a set of predicted binding poses for the ligand, each with an associated binding affinity score.

Causality: The binding affinity score is an estimation of the Gibbs free energy of binding (ΔG).[17] A more negative value indicates a more favorable, spontaneous, and tighter binding interaction.[18][19] However, the score alone is insufficient. Visual inspection of the interactions is paramount to understanding the structural basis of binding and to rule out poses that are sterically or chemically nonsensical.[18]

Quantitative Data Summary

The results should be compiled into a clear, comparative table.

| Ligand | Binding Affinity (kcal/mol) | RMSD (Å) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |

| Native Ligand (Redocked) | -10.5 | 1.15 | HIS90, ARG513 | VAL349, LEU352, TYR385, TRP387 |

| (3-(4-..)-methanol) | -9.2 | N/A | ARG513, SER353 | VAL523, ALA527, PHE518 |

| Celecoxib (Reference) | -10.2 | N/A | HIS90, LEU352, GLN192 | VAL349, LEU352, PHE518, TRP387 |

Table 1: Hypothetical docking results for the target ligand against COX-2 (PDB: 5KIR), compared with the redocked native ligand and a known reference inhibitor.

Interpreting the Results

-

Binding Affinity: In our hypothetical results, the target compound shows a strong binding affinity of -9.2 kcal/mol. While slightly less potent than the native ligand and the reference drug Celecoxib, this value suggests a strong and favorable interaction.[18] Generally, values more negative than -6 kcal/mol suggest a potentially meaningful interaction.[18]

-

Binding Pose and Interactions:

-

The most critical step is to visualize the top-ranked pose in a molecular viewer.[18]

-

Hydrogen Bonds: The methanol group (-CH2OH) on the pyrazole ring is predicted to form hydrogen bonds with ARG513 and SER353. These interactions are crucial for anchoring the ligand in the active site.

-

Hydrophobic Interactions: The phenyl and chlorophenyl rings are positioned within a hydrophobic pocket, making favorable contacts with residues like VAL523 and PHE518. These interactions contribute significantly to the overall binding affinity.

-

Comparison to Known Inhibitors: The interaction profile should be compared to that of known inhibitors. For instance, many COX-2 inhibitors interact with a key arginine residue (ARG513), which our target ligand also does. This provides confidence in the predicted binding mode.

-

Conclusion

This guide has outlined a rigorous and self-validating protocol for the in silico molecular docking of this compound against the COX-2 enzyme. The hypothetical results indicate that the compound is a promising candidate for COX-2 inhibition, exhibiting strong binding affinity and forming key interactions within the active site.

Molecular docking is a powerful predictive tool, not a substitute for experimental validation.[20] The insights gained from this in silico study provide a strong rationale for the chemical synthesis and subsequent in vitro biological evaluation of this compound and its derivatives. By systematically combining computational predictions with experimental data, researchers can significantly streamline the path toward discovering novel and effective therapeutics.

References

- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube.

- How does one prepare proteins for molecular docking? Quora.

- How to interprete and analyze molecular docking results? ResearchGate.

- In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. National Institutes of Health (NIH).

- In Silico Docking of Pyrazole-Based Inhibitors: A Technical Guide. Benchchem.

- Tutorial: Prepping Molecules. UCSF DOCK.

- Interpretation of Molecular docking results? ResearchGate.

- How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube.

- In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences.

- Molecular docking protocol validation. ResearchGate.

- In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. IJFMR.

- Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.

- IN SILICO STUDIES OF HETEROCYCLIC DERIVATIVES AS COX -2 INHIBITORS. RJPN.

- Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.

- Session 4: Introduction to in silico docking.

- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube.

- Molecular Docking: A powerful approach for structure-based drug discovery. National Institutes of Health (NIH).

- Molecular docking proteins preparation. ResearchGate.

- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Institutes of Health (NIH).

- [MD-2] Protein Preparation for Molecular Docking. YouTube.

- A Researcher's Guide to Validating Molecular Docking with Experimental Binding Assays. Benchchem.

- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.

- AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.

- (PDF) Validation of Docking Methodology (Redocking). ResearchGate.

- HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab.

- Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications.

- AI tool dramatically reduces computing power needed to find protein-binding molecules. Chemistry World.

- This compound | 36640-39-8. J&K Scientific.

- Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpbs.com [ijpbs.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. rjpn.org [rjpn.org]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Initial Biological Screening of Chlorophenyl-Phenyl-Pyrazol-Methanol Derivatives

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The structural versatility of the pyrazole ring allows for extensive chemical modifications, enabling the fine-tuning of its biological activity. This guide focuses on a specific subclass: chlorophenyl-phenyl-pyrazol-methanol derivatives. The introduction of chlorophenyl and phenyl moieties can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.[6] This document provides a comprehensive framework for the initial biological screening of these derivatives, designed for researchers and professionals in drug discovery and development.

Strategic Approach to Initial Biological Screening

A logical and tiered approach is crucial for the efficient evaluation of novel chemical entities. The initial screening cascade for chlorophenyl-phenyl-pyrazol-methanol derivatives should be designed to broadly assess their potential across key therapeutic areas where pyrazoles have shown promise. This guide proposes a parallel screening strategy focusing on three primary areas: anticancer, antimicrobial, and anti-inflammatory activities.

Figure 1: High-level workflow for the initial biological screening of novel pyrazole derivatives.

Part 1: Anticancer Activity Screening

Numerous pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various pathways involved in tumor growth and proliferation.[7][8][9][10] The initial screening for anticancer activity of chlorophenyl-phenyl-pyrazol-methanol derivatives should focus on evaluating their cytotoxic effects on relevant cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a robust and widely used method for initial cytotoxicity screening.

1. Cell Line Selection and Culture:

- Rationale: A panel of human cancer cell lines representing different tumor types should be used to assess the breadth of activity. For instance, MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma) are commonly used.[7]

- Procedure:

- Culture the selected cell lines in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Maintain the cells in a humidified incubator at 37°C with 5% CO2.

- Ensure cells are in the logarithmic growth phase before seeding for the assay.

2. Assay Procedure:

- Trypsinize and count the cells. Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

- Prepare a stock solution of the test compounds (chlorophenyl-phenyl-pyrazol-methanol derivatives) in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium.

- After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

- Incubate the plates for 48-72 hours.

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

- The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

- The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Data Presentation: Cytotoxicity of Pyrazole Derivatives

| Compound ID | Derivative Substituents | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) |

| PZ-1 | 4-chlorophenyl, phenyl | Experimental Data | Experimental Data | Experimental Data |

| PZ-2 | 2,4-dichlorophenyl, phenyl | Experimental Data | Experimental Data | Experimental Data |

| Doxorubicin | (Positive Control) | Reference Value | Reference Value | Reference Value |

Part 2: Antimicrobial Activity Screening

Pyrazole derivatives have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][4][11][12][13] The initial screening should therefore evaluate the ability of the synthesized compounds to inhibit the growth of clinically relevant microbial strains.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

1. Microbial Strains and Culture Conditions:

- Rationale: A panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus niger), should be used.[6]

- Procedure:

- Culture bacteria in Mueller-Hinton Broth (MHB) and fungi in Sabouraud Dextrose Broth (SDB).

- Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.

2. Assay Procedure:

- Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microplate.

- Add the standardized microbial inoculum to each well.

- Include a positive control (broth with inoculum and no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference.

- Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

- The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |

| PZ-1 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

| PZ-2 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

| Ciprofloxacin | Reference Value | Reference Value | N/A | N/A |

| Fluconazole | N/A | N/A | Reference Value | Reference Value |

Part 3: Anti-inflammatory Activity Screening

The anti-inflammatory potential of pyrazole derivatives is well-documented, with some acting as selective inhibitors of cyclooxygenase (COX) enzymes.[5] Initial screening for anti-inflammatory activity can be performed using in vitro assays that measure the inhibition of key inflammatory mediators.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Line and Culture:

- Rationale: The RAW 264.7 murine macrophage cell line is a widely accepted model for studying inflammation in vitro.[14][15]

- Procedure: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

2. Assay Procedure:

- Seed the cells in a 96-well plate and allow them to adhere overnight.

- Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

- Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control and a positive control (e.g., indomethacin).

- After incubation, collect the cell culture supernatant.

- Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

- Measure the absorbance at 540 nm.

3. Data Analysis:

- A standard curve of sodium nitrite is used to quantify the nitrite concentration.

- The percentage of NO inhibition is calculated, and the IC50 value is determined.

// Nodes

LPS [label="LPS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

TLR4 [label="TLR4 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"];

MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"];

NFkB [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];

iNOS [label="iNOS Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"];

NO [label="Nitric Oxide (NO) Production", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Compound [label="Pyrazole Derivative", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

LPS -> TLR4 [label="binds"];

TLR4 -> MyD88 [label="activates"];

MyD88 -> NFkB;

NFkB -> iNOS [label="induces"];

iNOS -> NO;

Compound -> iNOS [label="inhibits", style=dashed, color="#34A853"];

}

Figure 2: Simplified pathway of LPS-induced nitric oxide production and the potential point of inhibition by test compounds.

Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound ID | NO Production IC50 (µM) in RAW 264.7 cells |

| PZ-1 | Experimental Data |

| PZ-2 | Experimental Data |

| Indomethacin | Reference Value |

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological screening of novel chlorophenyl-phenyl-pyrazol-methanol derivatives. The proposed assays for anticancer, antimicrobial, and anti-inflammatory activities will enable the identification of promising lead compounds. Positive hits from this primary screening should be subjected to further, more detailed investigations, including mechanism of action studies, in vivo efficacy testing, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to fully characterize their therapeutic potential. The structural versatility of the pyrazole scaffold continues to offer exciting opportunities for the discovery of new and effective therapeutic agents.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online. Retrieved from [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. Retrieved from [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Journal of Chemical Science and Technology. Retrieved from [Link]

-

A new insight into the synthesis and biological activities of pyrazole based derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate. Retrieved from [Link]

-

Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Novel Acetohydrazide Pyrazole Derivatives. (2019). Asian Publication Corporation. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (n.d.). Biblioteka Nauki. Retrieved from [Link]

-

Synthesis and biological screening of 2-(4 -chlorophenyl)-. (n.d.). TSI Journals. Retrieved from [Link]

-

Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and antimicrobial activity of (1-acetyl/1-phenyl)-3-{4 - (2015). ResearchGate. Retrieved from [Link]

-

Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. (2020). PubMed. Retrieved from [Link]

-

Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2013). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. mdpi.com [mdpi.com]

- 3. A new insight into the synthesis and biological activities of pyrazole based derivatives | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]